B1152076 Prostaglandin A2 Quant-PAK

Prostaglandin A2 Quant-PAK

Cat. No.: B1152076
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Description

The Prostaglandin A2 Quant-PAK offers a highly characterized and pure analytical standard essential for the accurate quantification of Prostaglandin A2 (PGA2) in complex biological samples. This product is designed for research applications requiring high precision and reliability in measuring this bioactive lipid mediator. Prostaglandin A2 is a significant metabolite within the arachidonic acid pathway. It is interconnected with other key prostaglandins, such as Prostaglandin E2 (PGE2), a well-studied mediator of inflammation, cancer, and autoimmune diseases . PGA2 itself has been identified as a relevant inflammatory indicator. Recent analytical methods highlight its elevated levels in classical in vitro inflammation models, such as LPS-induced RAW264.7 cells, and in in vivo models like serum from adjuvant-induced arthritic (AIA) rats . The ability to simultaneously quantify PGA2 alongside other prostaglandins is crucial for comprehensive pharmacological and inflammation research . The this compound is ideally suited for use with advanced detection platforms, including Ultra-High-Performance Liquid Chromatography coupled with triple quadrupole mass spectrometry (UHPLC-QQQ-MS/MS). This methodology allows for rapid, sensitive, and simultaneous quantification of multiple prostaglandins from a single sample, providing a significant advantage over single-analyte assays like ELISA . By providing a reliable standard, this Quant-PAK facilitates research into inflammatory diseases, lipid mediator profiling, and the evaluation of compound efficacy in modulating the arachidonic acid metabolic pathway. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Origin of Product

United States

Biosynthesis and Enzymatic Pathways of Prostaglandin A2

Initial Steps: Arachidonic Acid Liberation

The primary enzymes responsible for cleaving arachidonic acid from the phospholipid backbone are the Phospholipase A2 (PLA2) enzymes. researchgate.netresearchgate.nettaylorandfrancis.com These enzymes specifically recognize and hydrolyze the sn-2 acyl bond of phospholipids (B1166683), releasing arachidonic acid and a lysophospholipid. wikipedia.org Several isoforms of PLA2 are involved in this process, each with distinct characteristics and roles in arachidonic acid mobilization. mdpi.com The main types involved are cytosolic PLA2 (cPLA2), secretory PLA2 (sPLA2), and calcium-independent PLA2 (iPLA2). mdpi.com Cytosolic PLA2s are particularly noted for their involvement in inflammatory responses and their specificity for phospholipids containing arachidonic acid. wikipedia.orgmdpi.com

PLA2 Isoform FamilyKey CharacteristicsPrimary Role in Arachidonic Acid Release
Cytosolic PLA2 (cPLA2)Calcium-dependent, specific for arachidonic acid-containing phospholipids. wikipedia.orgmdpi.comConsidered a primary enzyme for inflammatory arachidonic acid release. pnas.org
Secretory PLA2 (sPLA2)Low molecular weight, require calcium for activity, secreted from the cell. mdpi.comInvolved in digestion and inflammation; can promote inflammation by breaking down phospholipids in the extracellular space. wikipedia.org
Calcium-Independent PLA2 (iPLA2)Does not require calcium for its enzymatic activity. mdpi.comContributes to the basal turnover of phospholipids and can release arachidonic acid under certain conditions. mdpi.com

The activity of Phospholipase A2, and thus the release of arachidonic acid, is subject to complex regulation by various signaling molecules and pharmacological agents. youtube.com This regulation ensures that prostaglandin (B15479496) synthesis is initiated only in response to specific stimuli. youtube.com A variety of agonists, including hormones and neurotransmitters, can positively regulate PLA2 activity. youtube.com Conversely, certain anti-inflammatory drugs, notably corticosteroids, exert their effects by inhibiting this initial step. taylorandfrancis.comyoutube.com Corticosteroids stimulate the production of proteins called lipocortins (or annexins), which in turn inhibit the activity of PLA2. taylorandfrancis.com

Table of PLA2 Regulators

Regulator TypeExamplesEffect on PLA2 Activity
ActivatorsEpinephrinePositive
ThrombinPositive
Angiotensin IIPositive
BradykininPositive
VasopressinPositive
InhibitorsCorticosteroids (via lipocortins)Negative

Cyclooxygenase (COX) Pathway to Prostaglandin H2 (PGH2)

Once liberated, free arachidonic acid is metabolized by one of two major enzymatic pathways: the cyclooxygenase pathway or the lipoxygenase pathway. wikipedia.org The cyclooxygenase (COX) pathway is responsible for the synthesis of prostanoids, which includes prostaglandins (B1171923) and thromboxanes. wikipedia.orgwikipedia.org The key enzyme in this pathway, officially known as prostaglandin-endoperoxide synthase (PTGS), catalyzes the conversion of arachidonic acid into an unstable intermediate, Prostaglandin H2 (PGH2). wikipedia.orgresearchgate.net This conversion is the committed step in prostanoid biosynthesis. researchgate.net PGH2 then serves as the common precursor for a variety of biologically active prostanoids, including the PGE2 required for PGA2 formation. researchgate.netwikipedia.orgreactome.org The COX enzyme exists as two primary isoforms, COX-1 and COX-2. nih.govnih.gov

Cyclooxygenase-1 (COX-1) is considered a constitutive enzyme, meaning it is expressed in most tissues under normal physiological conditions. nih.govresearchgate.net Its primary role is to produce prostaglandins that are involved in homeostatic functions throughout the body. nih.govnih.gov These functions include maintaining the integrity of the gastric mucosa, regulating renal blood flow, and facilitating platelet aggregation through the production of thromboxane (B8750289) A2. ourbiochemistry.comgpnotebook.com Because of its constant expression and role in maintaining normal bodily functions, COX-1 is often referred to as a "housekeeping" enzyme. nih.govgpnotebook.com

In contrast to COX-1, Cyclooxygenase-2 (COX-2) is an inducible enzyme. nih.govresearchgate.netgpnotebook.com Its expression is typically low in most tissues but can be rapidly and significantly upregulated in response to pro-inflammatory stimuli, such as cytokines and growth factors. researchgate.netgpnotebook.com Consequently, the prostaglandins produced by COX-2 are primarily those that mediate pain and inflammation. nih.govresearchgate.net The inducible nature of COX-2 makes it a key target for anti-inflammatory drugs. nih.gov

Comparison of COX Isoforms

FeatureCyclooxygenase-1 (COX-1)Cyclooxygenase-2 (COX-2)
ExpressionConstitutive ("housekeeping") nih.govresearchgate.netInducible nih.govresearchgate.net
Primary FunctionPhysiological homeostasis (e.g., gastric protection, platelet function) nih.govgpnotebook.comMediates inflammation, pain, and fever nih.govgpnotebook.com
RegulationRelatively constant expressionUpregulated by cytokines, growth factors, and other inflammatory stimuli researchgate.netgpnotebook.com
Molecular WeightApproximately 70 kDa wikipedia.orgApproximately 72 kDa wikipedia.org

Both COX-1 and COX-2 catalyze the conversion of arachidonic acid to PGH2 through a two-step reaction that occurs at two distinct but linked active sites within the enzyme. nih.gov This dual-function enzyme possesses both cyclooxygenase and peroxidase activity. researchgate.netourbiochemistry.com

Cyclooxygenase Activity: The process begins with the activation of the enzyme's peroxidase site, which leads to the formation of a tyrosyl radical within the cyclooxygenase active site. nih.gov This tyrosyl radical then abstracts a hydrogen atom from arachidonic acid, initiating the cyclooxygenase reaction. nih.gov The enzyme then catalyzes the addition of two molecules of molecular oxygen to the arachidonic acid backbone, forming a cyclic endoperoxide and a hydroperoxide group. researchgate.netourbiochemistry.com The product of this first step is the unstable intermediate, Prostaglandin G2 (PGG2). researchgate.netwikipedia.org

Peroxidase Activity: The hydroperoxide group on PGG2 is then reduced to an alcohol by the peroxidase activity of the same COX enzyme. ourbiochemistry.com This second step converts PGG2 into Prostaglandin H2 (PGH2). researchgate.netwikipedia.org PGH2 is the final product of the COX enzyme and the pivotal substrate for various downstream isomerases and synthases that produce the different types of prostaglandins and thromboxanes. researchgate.netgpnotebook.com

Terminal Synthase Activity in Prostaglandin Biosynthesis

The biosynthesis of prostanoids is a highly regulated process involving three main enzymatic stages: the release of arachidonic acid from membrane phospholipids by phospholipase A2, the conversion of arachidonic acid to Prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes, and finally, the conversion of PGH2 into various prostaglandins by specific terminal synthases. bohrium.comresearchgate.netscispace.com These terminal synthases are tissue- and cell-specific, leading to the production of different prostaglandins such as PGE2, PGD2, PGF2α, prostacyclin (PGI2), and thromboxane A2 (TXA2). researchgate.netresearchgate.net The focus of this section is on the enzymatic pathway leading to the synthesis of Prostaglandin A2 (PGA2), which involves the terminal enzyme Prostaglandin E synthase (PGES).

Enzymatic Conversion of PGH2 to PGE2

The immediate precursor in the formation of Prostaglandin E2 (PGE2) is PGH2. reactome.org The isomerization of the endoperoxide group of PGH2 to a keto-hydroxyl group to form PGE2 is catalyzed by the enzyme Prostaglandin E synthase (PGES). nih.govreactome.orgnih.gov There are several distinct isoforms of PGES, each with unique properties, expression patterns, and functional couplings with upstream COX enzymes. researchgate.netnih.govnih.gov

The main isoforms of PGES identified in mammals are:

Microsomal Prostaglandin E Synthase-1 (mPGES-1): This enzyme is a key player in the production of PGE2 during inflammation. wikipedia.org Its expression is markedly induced by pro-inflammatory stimuli and it is functionally coupled with COX-2, making it essential for delayed PGE2 synthesis. researchgate.netnih.govnih.gov

Microsomal Prostaglandin E Synthase-2 (mPGES-2): Unlike mPGES-1, mPGES-2 is more constitutively expressed in a variety of cells and tissues. scispace.comnih.gov It is synthesized as a Golgi membrane-associated protein and can be functionally coupled with both COX-1 and COX-2. bohrium.comscispace.comnih.gov

Cytosolic Prostaglandin E Synthase (cPGES): This isoform is also constitutively expressed in many cell types. bohrium.comnih.gov It is primarily linked to the COX-1 pathway to facilitate the immediate production of PGE2. nih.govnih.gov

The conversion of PGH2 to PGE2 by these synthases is a critical step, as PGE2 is not only a potent biological mediator but also the direct precursor to PGA2. reactome.orgreactome.org

Characteristics of Prostaglandin E Synthase (PGES) Isoforms
IsoformCellular LocationExpressionPrimary COX CouplingPrimary Role
mPGES-1Perinuclear membraneInducibleCOX-2Delayed/Inflammatory PGE2 synthesis researchgate.netnih.gov
mPGES-2Golgi/CytosolConstitutiveCOX-1 and COX-2Constitutive PGE2 synthesis scispace.comnih.gov
cPGESCytosolConstitutiveCOX-1Immediate PGE2 synthesis bohrium.comnih.gov

Dehydration of PGE2 to Prostaglandin A2 (PGA2)

Prostaglandin A2 belongs to the cyclopentenone prostaglandin family, which is characterized by an enone ring structure. reactome.org PGA2 is formed from PGE2 through a process of dehydration, which involves the elimination of a water molecule from the cyclopentane (B165970) ring. reactome.orgbio-rad.com This chemical transformation converts the β-hydroxycyclopentanone structure of PGE2 into an α,β-unsaturated ketone, which defines PGA2. reactome.orgnih.gov

Research has shown that the conversion of PGE2 to PGA2 can occur in cell culture medium. nih.gov In studies using L-1210 murine leukemia cells, PGE2 added to the culture medium was found to degrade over time, with the major product identified as PGA2. nih.gov This suggests that the dehydration process can be a metabolic transformation. nih.gov The formation of PGA2 is a critical step, as it possesses distinct biological activities compared to its precursor, PGE2.

Stereochemical Considerations in PGA2 Biosynthesis

The biosynthesis of prostaglandins is a highly stereospecific process, resulting in molecules with a precise three-dimensional arrangement of atoms. This stereocontrol begins with the initial enzymatic reactions. The conversion of arachidonic acid, a fatty acid with a specific series of cis double bonds, into the endoperoxide PGH2 by COX enzymes establishes the core stereochemistry of the cyclopentane ring. libretexts.org

Metabolism and Inactivation of Prostaglandin A2

Enzymatic Degradation Pathways of PGA2

The primary enzymatic degradation pathway for Prostaglandin (B15479496) A2 involves a series of isomerization reactions that alter its chemical structure and, consequently, its biological activity. This pathway proceeds through the formation of Prostaglandin C2 (PGC2) and its subsequent conversion to Prostaglandin B2 (PGB2).

Prostaglandin A2 is transformed into Prostaglandin C2 through an isomerization process. reactome.org This conversion involves the migration of the double bond within the cyclopentenone ring. While a specific, dedicated "prostaglandin A isomerase" has not been definitively isolated and characterized, this isomerization is a recognized metabolic step. bio-rad.com

Research has indicated that this isomerization can be facilitated by certain proteins. Human serum albumin (HSA), for instance, has been shown to catalyze the breakdown and isomerization of various prostaglandins (B1171923). This catalytic activity is attributed to the specific microenvironment within the protein's binding sites.

Table 1: Enzymatic Conversion of Prostaglandin A2 to Prostaglandin C2

Enzyme/CatalystSubstrateProductReaction Type
Isomerase (unspecified) / Serum AlbuminProstaglandin A2 (PGA2)Prostaglandin C2 (PGC2)Isomerization

Following its formation, the unstable Prostaglandin C2 is rapidly converted into the more stable Prostaglandin B2. bio-rad.com This transformation is also an isomerization reaction. The conversion from PGC2 to PGB2 represents a further step in the metabolic cascade leading to the inactivation of A-series prostaglandins.

Like the conversion of PGA2 to PGC2, this step can also be influenced by the presence of proteins such as serum albumin, which can facilitate the necessary structural rearrangements.

Table 2: Enzymatic Conversion of Prostaglandin C2 to Prostaglandin B2

Enzyme/CatalystSubstrateProductReaction Type
Isomerase (unspecified) / Serum AlbuminProstaglandin C2 (PGC2)Prostaglandin B2 (PGB2)Isomerization

General Prostaglandin Catabolism Mechanisms

Beyond the specific isomerization pathway of PGA2, general prostaglandin catabolism mechanisms play a crucial role in the inactivation of most prostaglandins, including the metabolites of PGA2. These pathways are primarily enzymatic and occur in various tissues, with the lung being a major site of prostaglandin clearance from circulation. taylorandfrancis.com The key enzymes involved are 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and 15-oxoprostaglandin 13-reductase.

The initial and rate-limiting step in the catabolism of most prostaglandins is the oxidation of the 15-hydroxyl group, a reaction catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH). nih.govpnas.org This enzymatic conversion results in the formation of a 15-keto-prostaglandin, which is biologically much less active than its 15-hydroxyl precursor. taylorandfrancis.comoup.com 15-PGDH is a widely distributed enzyme and is considered a key factor in the control of local prostaglandin concentrations. nih.govoup.com

Following the action of 15-PGDH, the resulting 15-keto metabolite undergoes further enzymatic modification. The enzyme 15-oxoprostaglandin 13-reductase catalyzes the reduction of the double bond at the C13-C14 position. nih.govnih.gov This step further modifies the structure of the prostaglandin molecule, contributing to its inactivation. The resulting 13,14-dihydro-15-keto-prostaglandin metabolites are the major circulating forms of inactivated prostaglandins. taylorandfrancis.com

Table 3: Key Enzymes in General Prostaglandin Catabolism

EnzymeAbbreviationFunctionSubstrate (Example)Product (Example)
15-hydroxyprostaglandin dehydrogenase15-PGDHOxidation of the 15-hydroxyl groupProstaglandin E215-keto-Prostaglandin E2
15-oxoprostaglandin 13-reductase-Reduction of the C13-C14 double bond15-keto-Prostaglandin E213,14-dihydro-15-keto-Prostaglandin E2

Molecular Mechanisms of Prostaglandin A2 Action

Prostaglandin (B15479496) A2 Receptor Interactions

The specific receptor-mediated pathways for Prostaglandin A2 are not as clearly defined as those for other primary prostaglandins (B1171923) like PGE2 or PGD2, which have well-characterized G-protein coupled receptors (EP, DP receptors) wikipedia.orgoatext.comresearchgate.netwikipedia.org. Research suggests that PGA2 may exert its effects through a combination of mechanisms, including interaction with putative cell surface receptors and covalent adduction to intracellular proteins.

A dedicated, high-affinity cell surface receptor exclusively for Prostaglandin A2 has not been definitively identified. The actions of PGA2 are often considered in the broader context of prostanoid receptors, which are a family of G-protein coupled receptors caymanchem.compatsnap.compatsnap.com. Some evidence suggests that PGA2 may interact with receptors for other prostaglandins, albeit with lower affinity. For instance, early studies on porcine fundic mucosa showed that PGA2 could compete with PGE2 for binding, suggesting a potential interaction with EP receptors nih.gov. However, the specificity and physiological relevance of these interactions remain an area of active investigation.

More recent and specific findings have identified a novel target for PGA2 outside the traditional prostanoid receptor family. Research has demonstrated a direct and stereospecific interaction between PGA2 and γ-aminobutyric acid type A (GABA-A) receptors, which are major inhibitory neurotransmitter receptors in the central nervous system nih.govresearchgate.net. This interaction points towards a potential role for PGA2 in neuromodulation.

Due to the lack of a clearly identified specific receptor, detailed binding affinity and specificity studies for PGA2 are limited. In the context of its interaction with PGE2 binding sites, PGA2 generally exhibits a lower potency compared to PGE2 nih.gov.

The investigation into PGA2's interaction with GABA-A receptors has provided more specific data. These studies have shown that the effect of PGA2 on GABA-A receptors is concentration-dependent, indicating a specific binding interaction. The functional consequence of this binding is a modulation of GABA-induced currents, suggesting that PGA2 can act as a modulator of this receptor system nih.govresearchgate.net.

A significant aspect of Prostaglandin A2's interaction with its targets is the stereospecificity, particularly concerning the chirality at the C-15 position of its aliphatic side chain. The two epimers, 15(R)-PGA2 and 15(S)-PGA2, can exhibit distinct biological activities.

This stereoselectivity is prominently illustrated in the interaction with GABA-A receptors. Studies have shown that the (15R)-epimer of PGA2 significantly reduces GABA-induced currents, while the (15S)-epimer has no significant effect nih.govresearchgate.net. This finding strongly suggests that the receptor binding pocket can distinguish between the two stereoisomers, highlighting the importance of the three-dimensional structure of PGA2 for its biological function. This stereospecific recognition suggests that (15R)-PGA2 could be a lead compound for developing selective GABA-A receptor modulators nih.gov.

The table below summarizes the differential effects of 15R- and 15S-PGA2 on GABA-A receptor function.

CompoundConcentrationEffect on GABA-induced CurrentsSignificance
(15S)-PGA2 VariousNo significant effectp > 0.05
(15R)-PGA2 VariousSignificant reductionp < 0.05

This interactive table is based on findings indicating the stereospecific modulation of GABA-A receptors by PGA2 epimers. nih.govresearchgate.net

Intracellular Signaling Cascades Modulated by PGA2

Prostaglandin A2 is a potent modulator of various intracellular signaling pathways, primarily impacting cell cycle progression and the activity of key kinase enzymes. These effects are fundamental to its observed anti-proliferative and antiviral activities.

A hallmark of PGA2's biological activity is its ability to inhibit the proliferation of various cell types by inducing cell cycle arrest. In model systems such as NIH 3T3 cells, PGA2 has been shown to reversibly block cell cycle progression at both the G1 and G2/M phases glpbio.com. This dual blockade indicates that PGA2 interferes with critical checkpoints that regulate the orderly progression through the cell division cycle.

The G1 arrest is particularly significant as it prevents cells from entering the DNA synthesis (S) phase. When PGA2 is applied to cells synchronized in the G0 (quiescent) phase, they are prevented from entering S phase upon stimulation glpbio.com. Similarly, when applied to cells already in S phase, they are blocked from proceeding into mitosis (M phase), resulting in a G2/M arrest glpbio.com.

The table below details the effects of PGA2 on cell cycle progression in a representative model system.

Cell LineTreatmentObserved EffectPhase of Arrest
NIH 3T3PGA2 (25 µM)Inhibition of cell proliferationG1 and G2/M

This interactive table summarizes the well-documented effect of PGA2 on arresting the cell cycle at distinct phases. glpbio.com

The mechanism underlying PGA2-induced cell cycle arrest involves the direct modulation of key regulatory proteins, particularly cyclin-dependent kinases (CDKs). CDKs are a family of protein kinases that are essential for the progression through the different phases of the cell cycle. Their activity is dependent on their association with regulatory subunits called cyclins.

Research has demonstrated that PGA2 blocks the activation of G1 phase CDKs glpbio.com. This inhibition prevents the phosphorylation of crucial substrates that are necessary for the G1 to S phase transition. One of the key targets is the retinoblastoma protein (pRb). In its active, hypophosphorylated state, pRb binds to and sequesters the E2F family of transcription factors, thereby preventing the expression of genes required for DNA replication. For cells to progress into S phase, CDKs must phosphorylate pRb, leading to the release of E2F. PGA2 has been shown to block this critical hyperphosphorylation of pRb glpbio.com.

Interestingly, the inhibitory effect of PGA2 on cell cycle progression appears to be independent of the mitogen-activated protein kinase (MAPK) signaling pathway. Studies have shown that serum-induced activation of MAPK is not inhibited by PGA2 treatment, suggesting that PGA2 acts downstream or parallel to this major proliferative signaling cascade glpbio.com.

Influence on Secondary Messenger Systems (e.g., cAMP, Ca2+)

The direct and specific influence of Prostaglandin A2 on the classical secondary messenger systems, namely cyclic adenosine monophosphate (cAMP) and intracellular calcium ion (Ca2+) concentrations, is an area of ongoing research. While other prostaglandins, such as Prostaglandin E2 (PGE2), are well-documented to signal through G-protein coupled receptors to modulate adenylyl cyclase and phospholipase C activity, leading to changes in cAMP and Ca2+ levels respectively, the specific pathways activated by PGA2 are less clearly defined.

Current scientific literature provides limited direct evidence detailing the specific mechanisms by which PGA2 alters intracellular concentrations of cAMP and Ca2+. Therefore, a detailed description of PGA2's influence on these particular secondary messenger systems cannot be provided at this time. The majority of research into PGA2's molecular action has focused on its effects on gene expression and cell cycle regulation, as detailed in the following section.

Modulation of Gene Expression by PGA2

Prostaglandin A2 significantly impacts cellular function by modulating the expression of a variety of critical genes, particularly those involved in cell cycle control and the stress response. This regulation occurs at the transcriptional level, influencing the activity of transcription factors and ultimately altering the proteome of the cell.

One of the most well-characterized effects of PGA2 is its ability to induce cell cycle arrest, primarily at the G1 phase. This is achieved through the modulation of key regulatory proteins. Research has shown that treatment of cells with PGA2 leads to a significant increase in the expression of the cyclin-dependent kinase (CDK) inhibitor p21 (also known as Waf1/Cip1) nih.govnih.gov. The p21 protein is a potent inhibitor of several cyclin-CDK complexes, which are essential for the progression of the cell cycle. By upregulating p21, PGA2 effectively puts a brake on the cell cycle machinery, preventing cells from transitioning from the G1 to the S phase nih.gov.

Studies in human breast carcinoma MCF-7 cells have demonstrated that PGA2 treatment leads to a G1 arrest that is associated with a notable decrease in the levels of cyclin D1 and cyclin-dependent kinase 4 (cdk4), alongside an increase in p21 expression nih.gov. Importantly, these effects have been observed to occur independently of the tumor suppressor protein p53 status of the cells, indicating a broad potential for its anti-proliferative action nih.gov. The inhibition of cdk4 and cdk2 activity by PGA2 prevents the phosphorylation of the retinoblastoma protein (Rb), a crucial step for G1/S transition, thus maintaining it in its active, growth-suppressive state nih.gov.

In addition to its effects on cell cycle regulators, PGA2 has been shown to induce the expression of heat shock proteins, specifically the HSP70 family. This induction is a result of an increased rate of transcription of the HSP70 gene nih.gov. This response is mediated by the activation of the heat shock transcription factor (HSF), which binds to heat shock elements in the promoter region of the HSP70 gene, initiating its transcription nih.gov. This stress response is thought to play a role in the cellular mechanisms that mediate the anti-proliferative effects of PGA2 nih.gov.

The table below summarizes the key research findings on the modulation of gene expression by Prostaglandin A2.

Cell LinePGA2 EffectKey Genes/Proteins ModulatedFunctional Outcome
NIH 3T3 cellsReversible cell cycle block at G1 and G2/M phase↑ p21Waf1/Cip1, ↓ Phosphorylation of Retinoblastoma protein, ↓ CDK2 and CDK4 activationG1 phase cell cycle arrest
MCF-7 (human breast carcinoma)G1 arrest↓ Cyclin D1, ↓ CDK4, ↑ p21Inhibition of cell proliferation
HeLa (human epithelial cervix carcinoma)Reduced cell numbers, ApoptosisNot specifiedAnti-mitogenic effects, Apoptotic body formation
RKO (human colorectal carcinoma)Apoptotic cell deathLack of p21(Waf1/Cip1) inductionCytotoxicity

Biological Roles and Cellular Processes in Research Models

Role in Specific Biochemical and Physiological Pathways

PGA2's influence extends to specific signaling pathways that govern neuronal function and cellular responses to stress.

The direct interaction of Prostaglandin (B15479496) A2 with γ-aminobutyric acid type A (GABAA) receptors is not extensively detailed in scientific literature. However, research on other arachidonic acid metabolites provides a framework for understanding how prostaglandins (B1171923) can modulate neurotransmitter receptor function. For example, Prostaglandin E2 (PGE2) has been shown to potentiate GABAA receptor currents in rat cerebellar granule neurons through a pathway involving the EP1 receptor, protein kinase C (PKC), and CaMKII. karger.com Furthermore, Thromboxane (B8750289) A2, another arachidonic acid metabolite, can interact with neuronal membranes to inhibit GABAA receptor function. nih.gov These findings establish that certain prostaglandins can act as allosteric modulators of GABAA receptors, though the specific role of PGA2 in this context remains an area for further investigation.

Prostaglandin A2 is considered a model compound for the investigation of mammalian cellular stress responses. nih.govnih.gov Exposure of cells to PGA2 initiates a stress response that can lead to one of two outcomes: survival through growth arrest or cell death via apoptosis. The pivotal factor in this decision is the induction of the p21(Waf1/Cip1) protein. nih.govmdpi.com

In studies using human colorectal carcinoma RKO cells, which are highly sensitive to PGA2, the compound fails to induce p21 expression. This lack of a p21-mediated protective arrest leads to significant apoptotic cell death. nih.govnih.gov When p21 expression is artificially induced in RKO cells using an adenoviral vector, the cells are largely rescued from PGA2-induced apoptosis. nih.gov This directly demonstrates that p21 is a critical determinant of the cellular outcome following exposure to PGA2-induced stress. nih.govresearchgate.net

Table 2: Role of p21(Waf1/Cip1) in PGA2-Mediated Cellular Stress Response

Cell Line PGA2 Treatment Outcome p21(Waf1/Cip1) Induction
MCF-7 Growth Arrest / Survival Yes
RKO Apoptotic Cell Death No

| RKO (with ectopic p21) | Rescue from Apoptosis | Yes (Forced Expression) |

Investigations in Non-Mammalian Biological Systems (e.g., Insect Models)

Prostaglandins are significant signaling molecules in the physiology of non-mammalian systems, including insects. nih.gov Research has identified the biosynthesis of several prostaglandins in insect tissues, where they play roles in immunity and reproduction. frontiersin.org

In the tobacco hornworm, Manduca sexta, microsomal-enriched preparations from the fat body have been shown to biosynthesize four major prostaglandins: PGA2, PGD2, PGE2, and PGF2α. frontiersin.orgnih.gov Notably, under most experimental conditions, PGA2 was found to be the predominant prostaglandin product. nih.gov This finding is significant because, in mammals, PGA2 is often considered a non-enzymatic dehydration product of PGE2. However, studies with Manduca sexta fat body preparations showed they did not convert externally supplied PGE2 into PGA2, suggesting a distinct enzymatic pathway for PGA2 synthesis in this insect model. nih.gov This highlights that PGA2 is an important, actively synthesized product in the insect's fat body, likely with specific physiological functions. nih.gov

Table 3: Prostaglandins Biosynthesized by Manduca sexta Fat Body Preparations

Prostaglandin Identified
Prostaglandin A2 (PGA2)
Prostaglandin D2 (PGD2)
Prostaglandin E2 (PGE2)

Table of Mentioned Compounds

Compound Name Abbreviation
Prostaglandin A2 PGA2
Prostaglandin D2 PGD2
Prostaglandin E2 PGE2
Prostaglandin F2α PGF2α
Cyclin-Dependent Kinase Inhibitor 1 (p21) p21(Waf1/Cip1)
γ-aminobutyric acid GABA
Thromboxane A2 TXA2
Protein Kinase C PKC

Contributions to Fundamental Understanding of Lipid Autacoid Functions

The study of Prostaglandin A2 has provided significant insights that have broadened the fundamental understanding of lipid autacoids. Autacoids are locally acting signaling molecules, and lipid-derived autacoids like prostaglandins are known to be synthesized on demand to mediate a range of physiological and pathological processes. mhmedical.comvetscraft.com Research into PGA2 has expanded this understanding in several key ways.

First, the discovery that PGA2 can covalently bind to and modify cellular proteins introduced a mechanism of action for lipid autacoids beyond classical receptor-mediated signaling. nih.gov Many eicosanoids function by binding to specific G protein-coupled receptors on the cell surface. researchgate.netpnas.org The work on PGA2 demonstrated that certain prostaglandins, particularly those with a reactive α,β-unsaturated carbonyl group in the cyclopentenone ring, can bypass receptors and directly interact with intracellular proteins. This finding established protein adduction as a key mechanism for lipid mediator signaling, influencing how cells respond to oxidative stress and controlling proliferation.

Second, the characterization of PGA2 as a potent inhibitor of cell proliferation and an inducer of apoptosis fundamentally expanded the known functional scope of the eicosanoid family. nih.govmedchemexpress.com Prostaglandins were historically and are predominantly known as key players in inflammation, pain, and fever. nih.govyoutube.com The potent anti-cancer effects of PGA2 observed in research models revealed that these lipid mediators are also integral to the regulation of cell cycle machinery and life-and-death decisions within the cell. This has contributed to the broader understanding that the balance of different eicosanoids can influence tissue homeostasis not just by modulating inflammation, but also by controlling cell populations.

Finally, research on PGA2 has underscored the importance of specific chemical structures in determining the biological function of a lipid autacoid. The unique cyclopentenone ring structure of A- and J-series prostaglandins is crucial for their antiproliferative activity. nih.gov This has led to a greater appreciation for how subtle enzymatic modifications of the precursor, arachidonic acid, can generate a diverse array of signaling molecules with highly specific, and sometimes opposing, functions. For instance, while Prostaglandin E2 can be pro-tumorigenic, PGA2 (a metabolite of PGE2) exhibits anti-tumor effects, illustrating the complexity and specificity of lipid autacoid signaling pathways. medchemexpress.comfrontiersin.org

Advanced Analytical Methodologies for Prostaglandin A2 Quantification and Analysis

Challenges in Prostaglandin (B15479496) Quantification in Biological Matrices

The quantification of prostaglandins (B1171923), including PGA2, in biological matrices such as plasma, serum, and tissue homogenates is inherently complex. Several factors contribute to the difficulty of obtaining accurate and reproducible measurements.

Low Endogenous Concentrations and Sample Complexity

Prostaglandins are potent lipid mediators that typically exist at very low physiological concentrations, often in the picogram to nanogram per milliliter range. nih.govresearchgate.net For instance, the plasma levels of some prostaglandin metabolites are found to be between 20 and 105 pg/mL. nih.gov These trace amounts are present within highly complex biological samples that contain a vast excess of other lipids, proteins, and metabolites. This complexity can lead to significant matrix effects, where other components interfere with the ionization and detection of the target analyte, thereby compromising the accuracy of the quantification. Therefore, extensive sample preparation and highly selective analytical techniques are required to isolate and accurately measure these low-abundance compounds. nih.gov

Stability and Sensitivity Considerations

Prostaglandins are often chemically unstable and susceptible to degradation during sample collection, storage, and analysis. nih.govnih.gov For example, Prostaglandin E1 (PGE1) can degrade to Prostaglandin A1 (PGA1). nih.govresearchgate.net Similarly, other prostaglandins can undergo dehydration and isomerization under various conditions. nih.gov This instability necessitates meticulous sample handling, including rapid processing, storage at ultra-low temperatures (e.g., -80°C), and the use of antioxidants or enzyme inhibitors to prevent enzymatic degradation. nih.gov

Furthermore, the low endogenous concentrations demand analytical methods with exceptional sensitivity. metwarebio.com Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are often employed as they provide the necessary sensitivity and selectivity to detect prostaglandins at the picogram level. nih.govnih.gov

ChallengeDescriptionAnalytical Implication
Low Endogenous ConcentrationsProstaglandins are present in the pg/mL to ng/mL range in biological fluids. nih.govRequires methods with very high sensitivity, such as mass spectrometry. metwarebio.com
Sample ComplexityBiological matrices contain a high abundance of interfering substances (e.g., other lipids, proteins).Necessitates extensive sample cleanup, extraction, and highly selective detection methods to minimize matrix effects.
Chemical InstabilityProne to degradation via oxidation, dehydration, and isomerization during sample handling and storage. nih.govRequires rapid sample processing, use of inhibitors, and storage at ultra-low temperatures. nih.gov
Table 1: Summary of Key Challenges in Prostaglandin A2 Quantification.

Mass Spectrometry-Based Techniques

Mass spectrometry (MS) has become the gold standard for the definitive identification and quantification of prostaglandins due to its high sensitivity, specificity, and versatility. metwarebio.comacs.org When coupled with a chromatographic separation technique like gas chromatography (GC), it provides a powerful tool for analyzing complex biological samples. metwarebio.com

Gas Chromatography-Mass Spectrometry (GC-MS) for PGA2 Analysis

GC-MS is a robust and widely used technique for the quantitative analysis of prostaglandins. nih.govmetwarebio.com It combines the high-resolution separation capabilities of gas chromatography with the sensitive and selective detection offered by mass spectrometry. However, due to the inherent chemical properties of prostaglandins, direct analysis by GC-MS is not feasible.

Prostaglandins, including PGA2, are non-volatile and thermally labile compounds due to the presence of polar functional groups such as carboxylic acids and hydroxyls. uab.edu To make them suitable for GC analysis, these polar groups must be chemically modified in a process called derivatization. gcms.cz This process increases the volatility and thermal stability of the analyte. gcms.cz

Common derivatization strategies for prostaglandins involve a two-step process:

Esterification: The carboxylic acid group is converted to an ester, typically a methyl ester (ME) or a pentafluorobenzyl (PFB) ester.

Silylation: The hydroxyl groups are converted to trimethylsilyl (TMS) ethers using silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). tcichemicals.comsigmaaldrich.com

The resulting derivative, for example, a PGA2-methyl ester-trimethylsilyl ether, is sufficiently volatile and stable for analysis by GC. nih.gov

Reagent ClassExample ReagentTarget Functional GroupResulting Derivative
Silylating AgentsBSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)Hydroxyl (-OH)Trimethylsilyl (TMS) Ether
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)Hydroxyl (-OH)Trimethylsilyl (TMS) Ether
Alkylating Agents / EsterificationDiazomethaneCarboxyl (-COOH)Methyl Ester
Pentafluorobenzyl Bromide (PFBBr)Carboxyl (-COOH)Pentafluorobenzyl (PFB) Ester
Table 2: Common Derivatization Reagents for GC-MS Analysis of Prostaglandins.

To achieve the highest levels of sensitivity and selectivity, GC-MS analysis of prostaglandins is often performed in the selected ion monitoring (SIM) mode. nih.govmdpi.com In this mode, instead of scanning the full mass spectrum, the mass spectrometer is programmed to detect only a few specific, characteristic ions of the derivatized PGA2 molecule. researchgate.net

This approach dramatically improves the signal-to-noise ratio by filtering out the chemical noise from co-eluting matrix components and column bleed. By monitoring ions that are unique and abundant in the mass spectrum of the target analyte, SIM allows for quantification at much lower concentrations than would be possible in full-scan mode. For example, in the analysis of a PGE2 derivative, the molecular ion at m/z 582 and a major fragment ion at m/z 492 were monitored for specific and sensitive evaluation. nih.gov The selection of high-mass ions is particularly advantageous as it minimizes interference from the lower-mass background commonly present in biological samples. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of eicosanoids, including prostaglandins. uab.eduulisboa.pt This technique offers superior specificity and sensitivity compared to traditional methods like gas chromatography-mass spectrometry (GC-MS), which requires laborious derivatization steps, and enzyme-linked immunosorbent assays (ELISA), which can suffer from cross-reactivity with structurally similar compounds. uab.edunih.gov The power of LC-MS/MS lies in its ability to physically separate the analyte of interest from complex sample matrices using liquid chromatography before detecting it with high chemical specificity using tandem mass spectrometry.

Ultra-High-Performance Liquid Chromatography (UHPLC) Integration

The integration of Ultra-High-Performance Liquid Chromatography (UHPLC) provides a significant enhancement to the analytical workflow. UHPLC systems utilize columns with smaller particle sizes (typically under 2 μm), which allows for higher resolution, increased sensitivity, and much faster analysis times compared to conventional HPLC. nih.govfrontiersin.org For prostaglandin analysis, this is crucial for separating isomeric compounds—molecules like PGE2 and PGD2 that have the same molecular weight but different structures—which would be indistinguishable by mass spectrometry alone. nih.gov

A typical UHPLC method for PGA2 involves a reversed-phase column, such as a C18, which separates molecules based on their hydrophobicity. nih.govfrontiersin.org A gradient elution with a binary solvent system is employed to effectively resolve the various prostaglandins.

Interactive Table 1: Example UHPLC Parameters for Prostaglandin Analysis

ParameterTypical Condition
Chromatography System Ultra-High-Performance Liquid Chromatography (UHPLC)
Column Reversed-phase C18 (e.g., 2.1 mm x 100 mm, 1.8 µm) nih.gov
Mobile Phase A 0.1% Formic Acid in Water nih.gov
Mobile Phase B Acetonitrile nih.gov
Flow Rate 0.30 mL/min nih.gov
Injection Volume 5 µL nih.gov
Column Temperature 40°C
Gradient Elution Example: 40% B held for 3 min, ramped to 80% B over 5 min nih.gov
Triple Quadrupole Mass Spectrometry (QQQ-MS/MS) Applications

Following chromatographic separation, the detection and quantification of PGA2 are performed using a triple quadrupole mass spectrometer (QQQ-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. ulisboa.pt This technique provides exceptional selectivity and sensitivity. The analysis is typically performed using negative ion electrospray ionization (ESI), as prostaglandins readily form a deprotonated molecule [M-H]⁻. nih.gov

In MRM mode, the first quadrupole (Q1) is set to isolate the specific mass-to-charge ratio (m/z) of the PGA2 precursor ion (m/z 333.2). These selected ions are then fragmented in the second quadrupole (q2), the collision cell. The third quadrupole (Q3) is set to monitor for a specific, characteristic fragment ion (product ion) of PGA2. This two-stage mass filtering significantly reduces chemical noise and allows for confident quantification even at very low concentrations. ulisboa.pt

Interactive Table 2: Example Mass Spectrometry Parameters for PGA2 Analysis

ParameterSetting
Mass Spectrometer Triple Quadrupole (QQQ)
Ionization Mode Negative Electrospray Ionization (ESI-) nih.gov
Analysis Mode Multiple Reaction Monitoring (MRM) ulisboa.pt
Precursor Ion (Q1) for PGA2 m/z 333.2 ([M-H]⁻) nih.gov
Product Ion (Q3) for PGA2 m/z 315.2 (Quantifier) nih.gov
Product Ion (Q3) for PGA2 m/z 271.3 (Qualifier) nih.gov
Precursor Ion (Q1) for PGA2-d4 m/z 337.2 ([M-H]⁻)
Product Ion (Q3) for PGA2-d4 m/z 319.2 (or other appropriate fragment)
Targeted Multi-Prostaglandin Profiling

A significant advantage of UHPLC-MS/MS methods is the ability to perform targeted multi-prostaglandin profiling. frontiersin.orgnih.gov Instead of measuring only a single analyte, a method can be developed to simultaneously quantify a whole panel of eicosanoids (e.g., PGE2, PGD2, PGF2α, TXB2) in a single analytical run. frontiersin.orgnih.govfrontiersin.org This approach provides a more comprehensive snapshot of the AA metabolic pathway, offering deeper insights into the biochemical state of a biological system. pnas.orgnih.gov For instance, in inflammation models, researchers can observe the dynamic changes across multiple prostaglandins, revealing shifts in specific enzymatic pathways. frontiersin.orgnih.gov

Interactive Table 3: Research Findings on Prostaglandin Levels in LPS-Induced Inflammation Model

ProstaglandinControl Group (ng/mL)LPS-Stimulated Group (ng/mL)Fold Change
PGE2 0.5 ± 0.062.50 ± 0.25 frontiersin.org5.0x
PGD2 8.2 ± 0.7546.7 ± 3.73 frontiersin.org5.7x
PGA2 0.15 ± 0.020.778 ± 0.05 frontiersin.org5.2x
PGJ2 4.1 ± 0.3321.5 ± 1.74 frontiersin.org5.2x
Data adapted from a study on RAW264.7 cells, presented as mean ± standard deviation. frontiersin.org

Application of Isotopically Labeled Internal Standards

For the highest level of accuracy and precision in quantitative analysis, the use of a stable isotopically labeled internal standard (SIL-IS) is essential. scispace.comresearchgate.net A SIL-IS is a version of the analyte molecule where one or more atoms have been replaced with a heavier isotope (e.g., replacing ¹H with ²H, or deuterium). researchgate.net This standard is chemically identical to the analyte of interest and therefore behaves identically during sample extraction, chromatography, and ionization. scispace.com However, due to its increased mass, it is easily distinguished by the mass spectrometer. By adding a known amount of the SIL-IS to the sample at the beginning of the workflow, it can be used to correct for any analyte loss during sample preparation and to compensate for matrix effects that can suppress or enhance the analyte's signal during ionization. researchgate.net

Prostaglandin A2-d4 (PGA2-d4) as Internal Standard

A Prostaglandin A2 Quant-PAK would ideally contain a precisely weighed amount of unlabeled PGA2 and a vial of its deuterated internal standard, Prostaglandin A2-d4 (PGA2-d4). PGA2-d4 serves as the ideal internal standard for PGA2 quantification. It co-elutes with the endogenous PGA2 during UHPLC separation but is detected at a different m/z value (e.g., m/z 337.2 for the [M-H]⁻ precursor ion) in the mass spectrometer. nih.gov This co-elution is critical because it ensures that both the analyte and the internal standard experience the exact same analytical conditions, including any potential ion suppression at that specific retention time, thereby enabling the most accurate correction. scispace.com The use of deuterated standards like PGE2-d4 and PGD2-d4 is a well-established practice in prostaglandin analysis. nih.gov

Principles of Isotope Dilution Mass Spectrometry

The use of a stable isotope-labeled internal standard is the foundation of isotope dilution mass spectrometry (IDMS), a definitive method for quantification. wikipedia.orgosti.gov The principle is based on altering the natural isotopic ratio of the analyte in a sample in a controlled way.

The process is as follows:

A known amount of the "spike" (the isotopically labeled internal standard, PGA2-d4) is added to the sample containing an unknown amount of the native analyte (PGA2). osti.gov

The sample is homogenized, ensuring the standard and analyte are thoroughly mixed, and then processed (e.g., through solid-phase extraction).

During LC-MS/MS analysis, the instrument measures the peak area response for both the native analyte (e.g., MRM transition 333.2 → 315.2) and the internal standard (e.g., MRM transition 337.2 → 319.2).

A ratio of the native analyte's peak area to the internal standard's peak area is calculated.

This ratio is then used to determine the exact concentration of the native PGA2 in the original sample by plotting it against a calibration curve. The calibration curve is constructed using known concentrations of the unlabeled standard spiked with the same fixed amount of the internal standard. wikipedia.org

Because the method relies on a ratio rather than an absolute signal intensity, it is highly robust and corrects for variations in sample volume, extraction efficiency, and instrument performance, yielding highly accurate and reproducible results. wikipedia.org

Sample Preparation for MS-based Quantification

Mass spectrometry (MS) coupled with liquid chromatography (LC-MS/MS) is a powerful tool for the definitive identification and quantification of prostaglandins. springernature.com However, the complexity of biological samples necessitates rigorous sample preparation to remove interfering substances and enrich the analyte of interest, thereby enhancing sensitivity and accuracy. nih.govnih.gov

Solid-Phase Extraction (SPE) is a widely utilized technique for the purification and concentration of prostaglandins from various biological fluids like plasma, urine, and tissue homogenates. nih.govresearchgate.net The method relies on the partitioning of analytes between a solid sorbent and a liquid phase. For prostaglandins, octadecyl-bonded silica (C18) is a common stationary phase. nih.gov The general procedure involves conditioning the sorbent, loading the acidified sample, washing away interferences with a weak solvent, and finally eluting the prostaglandins with a stronger organic solvent like ethyl acetate or methanol. nih.govsigmaaldrich.com Optimization of washing and elution solvent compositions is critical to achieve high recovery rates. For instance, including 1% formic acid in the sample loading mixture has been shown to improve recoveries of prostaglandins from urine, plasma, and tissue homogenates to over 90%. nih.gov

Liquid-Liquid Extraction (LLE) is another classical method for sample cleanup. nih.gov This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For prostaglandin extraction, the aqueous sample is first acidified to a pH of around 3.5 to protonate the carboxylic acid group, making the molecule less polar. nih.gov Subsequently, an organic solvent such as a hexane/ethyl acetate mixture is used to extract the prostaglandins from the aqueous phase. nih.gov LLE can be effective but may sometimes result in lower purity extracts compared to SPE and can be more labor-intensive. nih.gov A modified LLE procedure utilizing phase separation has been developed to improve extraction yield and provide a better-purified product for instrumental analysis. dmbj.org.rs

Table 1: Comparison of Extraction Methodologies for Prostaglandins
MethodPrincipleCommon Sorbent/SolventAdvantagesDisadvantages
Solid-Phase Extraction (SPE)Partitioning between a solid sorbent and a liquid phaseC18 silicaHigh recovery, clean extracts, potential for automation nih.govCan be more costly, requires method development
Liquid-Liquid Extraction (LLE)Differential solubility in immiscible liquidsHexane/Ethyl AcetateCost-effective, simple procedureLabor-intensive, potential for emulsions, may have lower purity nih.gov

Microextraction by Packed Sorbent (MEPS) is a miniaturized version of conventional SPE, offering significant advantages in terms of sample volume, solvent consumption, and speed. nih.govchromatographyonline.com In MEPS, the sorbent material (typically 1-2 mg) is packed directly into a syringe, which can be used for online sample processing and injection into an analytical instrument like a GC or LC system. nih.govchromatographyonline.com This technique can handle sample volumes from as low as 10 µL up to 1,000 µL. nih.gov

The MEPS process involves the same fundamental steps as SPE: conditioning, sample loading, washing, and elution. mdpi.com A key benefit is that the packed sorbent can be reused multiple times (often over 100 times for biological samples), which reduces cost and waste. nih.gov MEPS is suitable for various chemistries, including reversed-phase, normal-phase, and ion exchange, making it adaptable for a wide range of analytes, including prostaglandins. nih.govleapwiki.com The small elution volumes are compatible with direct injection into mass spectrometers, streamlining the analytical workflow. chromatographyonline.com

Immunoassay-Based Methods

Immunoassays are widely used for prostaglandin quantification due to their high throughput and sensitivity. tandfonline.commdpi.com These methods utilize the specific binding between an antibody and its target antigen (in this case, Prostaglandin A2).

Enzyme Immunoassays (EIA) and Enzyme-Linked Immunosorbent Assays (ELISA) are common immunoassay formats. The competitive ELISA is frequently employed for small molecules like prostaglandins. thermofisher.com In this format, PGA2 in the sample competes with a fixed amount of enzyme-labeled PGA2 for a limited number of binding sites on an anti-PGA2 antibody that is immobilized on a microplate. mybiosource.com After an incubation period, the unbound components are washed away. A substrate is then added, which is converted by the enzyme into a colored product. The intensity of the color is inversely proportional to the concentration of PGA2 in the sample; a lower color intensity indicates a higher concentration of PGA2. sigmaaldrich.com

Commercially available ELISA kits for Prostaglandin A2 report detection ranges typically from 31.25 to 2000 pg/mL, with sensitivities around 18.75 pg/mL. assaygenie.com

While immunoassays are sensitive and convenient, their specificity is a critical consideration. creative-proteomics.com Prostaglandins are a family of structurally similar compounds, which can lead to cross-reactivity, where the antibody binds to molecules other than the target analyte. tandfonline.com For example, an antibody raised against Prostaglandin E2 (PGE2) may also show some binding to PGA2 or other prostaglandins. tandfonline.com This lack of absolute specificity can lead to an overestimation of the prostaglandin concentration. nih.gov

The production of highly specific monoclonal antibodies is a key strategy to overcome this limitation. nih.gov Researchers have developed methods to improve antibody specificity, which has led to immunoassays with significantly reduced cross-reactivity with related prostaglandin analogs. tandfonline.comtandfonline.com It is essential for researchers to validate the specificity of an immunoassay for their specific application and sample type.

Table 2: Example Cross-Reactivity Profile for a Prostaglandin E2 Monoclonal Antibody
CompoundCross-Reactivity (%)
Prostaglandin E2 (PGE2)100
Prostaglandin E3 (PGE3)&lt;14
Prostaglandin A2 (PGA2)&lt;5
Prostaglandin D2 (PGD2)&lt;5
Prostaglandin F2α (PGF2α)&lt;5
*Data is illustrative and based on findings for highly specific antibodies where cross-reactivity with analogs is minimized. tandfonline.comtandfonline.com

Sensitivity is another crucial parameter. ELISA kits for prostaglandins can achieve detection limits in the low picogram per milliliter (pg/mL) range. caymanchem.com For instance, a highly sensitive ELISA for PGE2 has been developed with a limit of quantification (LOQ) of 15.6 pg/ml. tandfonline.com

Other Analytical Approaches for Prostaglandin Detection

Besides MS-based methods and immunoassays, other analytical techniques have been applied to the analysis of prostaglandins, although some are used less frequently for Prostaglandin A2 specifically.

High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection: HPLC can separate different prostaglandins. creative-proteomics.com Detection can be achieved using a UV detector, as prostaglandins contain a chromophore, though sensitivity can be limited. nih.gov Derivatization is often required to improve sensitivity for fluorescence detection. creative-proteomics.com

Gas Chromatography-Mass Spectrometry (GC-MS): This was one of the earliest methods used for prostaglandin analysis. nih.gov It offers high specificity and sensitivity but requires extensive sample preparation, including derivatization to make the prostaglandins volatile. nih.govcreative-proteomics.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is currently considered the gold standard for the quantification of prostaglandins, including PGA2. nih.govfrontiersin.org It provides high sensitivity and specificity, allowing for the simultaneous analysis of multiple prostaglandins without the need for derivatization. creative-proteomics.com A recently developed ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-QQQ-MS/MS) method allows for the rapid and simultaneous quantification of nine different prostaglandins, including PGA2, in biological samples. frontiersin.org

Research Applications and Methodological Advancements

Utilization of Quantification Methods in Biomedical Research Models

The precise quantification of Prostaglandin (B15479496) A2 (PGA2) in biological matrices is fundamental to understanding its physiological and pathological roles. Modern analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have enabled sensitive and specific measurement of PGA2 in complex samples. frontiersin.orgnih.govnih.gov These methods are crucial for elucidating the involvement of PGA2 in various biological processes.

In vitro cell culture models are invaluable for studying cellular responses to stimuli and the subsequent production of lipid mediators like PGA2. A key application is the analysis of supernatants from immune cells, such as macrophages, after stimulation with inflammatory agents like lipopolysaccharide (LPS).

One study utilized an ultra-high-performance liquid chromatography coupled with triple quadrupole mass spectrometry (UHPLC-QQQ-MS/MS) method to simultaneously quantify nine different prostaglandins (B1171923), including PGA2, in the supernatant of LPS-induced RAW264.7 macrophage cells. frontiersin.org The results demonstrated a significant increase in the expression of PGE2, PGD2, PGA2, and PGJ2 after LPS induction, which triggers inflammatory responses. frontiersin.org In the LPS-stimulated cells, the concentration of PGA2 was measured at 0.778 ± 0.0512 ng/mL. frontiersin.org Following intervention with the anti-inflammatory drug dexamethasone, the levels of these prostaglandins, including PGA2, decreased significantly. frontiersin.org Such studies highlight the utility of precise quantification in assessing the inflammatory response and the efficacy of anti-inflammatory agents at the cellular level.

Table 1: PGA2 Concentration in RAW264.7 Cell Supernatants

ConditionMean PGA2 Concentration (ng/mL)Standard Deviation
LPS-Stimulated0.7780.0512
LPS + DexamethasoneSignificantly Decreased-
Specific quantitative value for the decreased level was not provided in the source.

Animal models are essential for studying complex physiological and pathological processes in a whole-organism context. The analysis of PGA2 in biofluids such as serum, plasma, and urine, as well as in tissue homogenates, provides critical insights into its systemic and local roles. nih.govnih.govresearchgate.netplos.org

In a rat model of adjuvant-induced arthritis (AIA), the same UHPLC-QQQ-MS/MS method was applied to measure prostaglandin levels in serum samples. frontiersin.org On the 14th day of the model, rats with significantly enlarged paw volume, indicative of arthritis, showed markedly increased serum levels of PGE2, PGD2, and PGA2. frontiersin.org Specifically, the concentration of PGA2, a metabolite of PGE2, was found to be 0.345 ± 0.0758 ng/mL in the serum of AIA rats, a significant increase compared to the control group. frontiersin.org This finding implicates PGA2 in the pathophysiology of arthritis, potentially through its involvement in the degradation of articular cartilage and bone resorption processes. frontiersin.org

Table 2: PGA2 Concentration in Serum of Adjuvant-Induced Arthritis (AIA) Rat Model

GroupMean PGA2 Concentration (ng/mL)Standard Deviation
AIA Rats0.3450.0758
Control RatsBelow Limit of Quantification-

Quantification of PGA2 is directly linked to the evaluation of its biological effects. Prostaglandins are known to be intricately involved in processes such as inflammation, pain transmission, and immune regulation. frontiersin.org In vitro, the increased production of PGA2 by LPS-stimulated macrophages is a quantifiable marker of an inflammatory response. frontiersin.org

In vivo, elevated levels of PGA2 in the serum of arthritic rats correlate with the disease's progression. frontiersin.org Studies suggest that PGA2, alongside PGE2, can contribute to the degradation of articular cartilage and bone resorption, thereby exacerbating joint destruction in arthritis. frontiersin.org Furthermore, the administration of a stable PGE2 analog in an animal model of allogeneic transplantation was shown to suppress allograft rejection and inhibit the mixed lymphocyte response in vitro, demonstrating the potent immunomodulatory effects of this prostanoid family. nih.gov While this study focused on a PGE2 analog, it underscores the significant biological responses mediated by prostaglandins, which can be correlated with their quantified levels in biological systems. nih.govnih.gov

Advancements in Stereoselective Synthesis of PGA2 Analogs

The chemical synthesis of prostaglandins and their analogs is a complex challenge due to the presence of multiple stereocenters. Advancements in stereoselective synthesis are crucial for producing specific isomers for research and therapeutic development. Early landmark syntheses, such as those developed by E.J. Corey, established foundational routes to various prostaglandins, often using key intermediates like the "Corey lactone". nih.govmdpi.com

Research has focused on developing new, efficient, and highly controlled synthetic pathways. This includes chiral syntheses starting from readily available materials like carbohydrates to produce specific enantiomers, such as (+)-15-(S)-prostaglandin A2. acs.org Other strategies have established stereocontrolled syntheses that proceed via prostaglandin A2 as a key intermediate. acs.org More recent innovations include chemoenzymatic methods and catalyst-controlled routes that allow for the synthesis of various prostaglandin analogs with high enantioselectivity. nih.govtmc.edu These advanced synthetic methods are vital for creating novel PGA2 analogs, which can be used as tools to probe biological pathways or as potential therapeutic agents.

Development of Novel Tools for Prostanoid Pathway Research

Research into the prostanoid pathway, where PGA2 is an important metabolite, has been significantly propelled by the development of novel analytical and pharmacological tools.

Analytical Tools:

Mass Spectrometry: The development of highly sensitive and specific methods like UHPLC-QQQ-MS/MS has revolutionized the simultaneous quantification of multiple prostaglandins from small sample volumes. frontiersin.org This allows for a more comprehensive understanding of the shifts in the prostanoid profile during physiological or pathological events.

Mass Spectrometry Imaging (MSI): Emerging techniques such as MSI offer the ability to study the spatial distribution of individual prostaglandin isomers directly in tissue sections. acs.org This is critical because different cell types produce different prostaglandins; for instance, mast cells are high producers of PGD2, while monocytes and macrophages mainly produce PGE2. acs.org Spatially resolved analysis can provide deeper insights into local biological mechanisms.

Pharmacological Tools:

Selective Receptor Antagonists: A major goal in prostanoid research has been the development of potent and selective antagonists for the various prostanoid receptors (e.g., EP, DP, TP). nih.gov The creation of these "non-prostanoid" antagonists, often emerging from high-throughput screening, has been instrumental in defining the specific roles of prostaglandins like PGE2 in inflammatory conditions. nih.gov Such tools are invaluable for dissecting the complex signaling pathways in which PGA2 and its related compounds participate.

Future Perspectives in PGA2 Research and Analytical Science

The future of PGA2 research is intertwined with continued advancements in analytical science and synthetic chemistry. A primary challenge and future direction lie in developing more sophisticated analytical methods capable of differentiating and quantifying prostaglandin isomers with even greater precision and spatial resolution within tissues. acs.orgtheanalyticalscientist.com This will be crucial for understanding the distinct biological roles of closely related molecules in specific microenvironments.

Furthermore, the ability to synthesize a wider array of stereochemically defined PGA2 analogs will facilitate a deeper exploration of structure-activity relationships and the identification of more selective modulators of prostanoid receptors. There is also growing interest in drug repurposing, where existing compounds are re-evaluated for new medical uses, including those that target the arachidonic acid cascade. frontiersin.org As our understanding of the nuanced roles of specific prostaglandins like PGA2 in health and disease expands, so too will the opportunities for developing more targeted and effective therapeutic interventions for a range of conditions, from chronic inflammation to cancer. frontiersin.org

Q & A

Q. How should Prostaglandin A2 Quant-PAK be stored and handled to ensure stability during experimental use?

The kit components (PGA2 and PGA2-d4) must be stored at -20°C to maintain stability for at least one year. Avoid repeated freeze-thaw cycles, as this may degrade prostaglandin integrity. Prior to use, aliquot reagents to minimize exposure to ambient conditions, and validate stability via mass spectrometry or HPLC if extended storage is required .

Q. What experimental controls are critical when assessing PGA2’s anti-tumor activity in vitro?

Include vehicle controls (e.g., solvent used for PGA2 dissolution) and positive controls (e.g., known anti-tumor agents like cisplatin). Since PGA2 exhibits low bioactivity in most assays, use dose-response curves (e.g., 0.1–10 µM) and validate activity via cytotoxicity assays (e.g., MTT) combined with apoptosis markers (e.g., caspase-3 activation). Normalize results to baseline cell viability metrics .

Q. How can interspecies variability be addressed when extrapolating PGA2 effects from marine organisms to mammalian models?

PGA2 is naturally derived from sponge coral and is not endogenous to mammals. Use pharmacokinetic profiling to assess bioavailability in mammalian systems. Cross-validate findings with synthetic PGA2 analogs and include species-specific receptor affinity studies (e.g., FP receptor binding assays) to identify functional homologs .

Advanced Research Questions

Q. What methodologies are recommended for quantifying central prostaglandin metabolites in cardiovascular studies involving PGA2?

For central pathways, employ intracerebroventricular (ICV) injection in rodent models (e.g., Sprague Dawley rats) to bypass peripheral metabolism. Monitor hemodynamic parameters (e.g., mean arterial pressure [MAP] and heart rate [HR] ) via implanted catheters linked to pressure transducers. Use selective inhibitors (e.g., furegrelate for TXA2 synthesis) and receptor antagonists (e.g., AH6809 for PGE/D receptors) to isolate PGA2-specific effects. Data should be analyzed using software like AcqKnowledge to track temporal changes .

Q. How do COX and LOX pathway interactions influence the interpretation of PGA2’s pharmacological effects in central nervous system research?

PGA2 may indirectly modulate COX-2 and 12-LOX activity, altering downstream metabolites like TXA2 or PGF2α. To dissect pathways, pretreat models with ibuprofen (COX inhibitor) or baicalein (LOX inhibitor) and compare cardiovascular responses. For example, nesfatin-1-induced MAP elevation in rats was partially blocked by COX/LOX inhibitors, suggesting shared regulatory nodes. Use lipidomic profiling to quantify metabolite shifts post-PGA2 administration .

Q. What strategies can resolve contradictions between in vitro anti-tumor activity and in vivo bioavailability limitations of PGA2?

Address poor bioavailability by optimizing drug delivery systems (e.g., liposomal encapsulation) or synthesizing stable analogs (e.g., 16,16-dimethyl PGA2). In vivo, combine PGA2 with CYP450 inhibitors to reduce hepatic metabolism. For translational studies, use xenograft models with human tumor lines and measure intratumoral PGA2 levels via LC-MS/MS to correlate efficacy with tissue concentration .

Methodological Considerations for Data Contradictions

  • Dose-Response Discrepancies : Ensure consistent molar concentrations across studies, as PGA2’s effects are concentration-dependent. For example, IC50 values in anti-viral assays may differ from anti-tumor models due to receptor saturation thresholds .
  • Temporal Dynamics : PGA2’s cardiovascular effects (e.g., MAP elevation) peak at 20 minutes post-ICV injection and persist for hours. Inconsistent timing of measurements may lead to conflicting conclusions .
  • Species-Specific Receptors : Verify receptor expression profiles in model organisms. For instance, PGA2’s FP receptor affinity varies between rodents and humans, impacting functional outcomes .

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